An In-depth Technical Guide to 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine: Molecular Profile, Synthesis, and Characterization
An In-depth Technical Guide to 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine: Molecular Profile, Synthesis, and Characterization
Introduction
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The molecule 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine represents a unique conjunction of three key pharmacophores: a 2-fluoropyridine ring, a flexible ethylamine linker, and a 2-aminothiazole moiety. The 2-fluoropyridine scaffold is of particular interest due to the ability of the fluorine atom to modulate electronic properties and metabolic stability. This guide provides a comprehensive overview of the molecular and structural properties of this compound, a proposed synthetic pathway, and detailed methodologies for its characterization, designed for researchers and professionals in drug development.
Molecular and Structural Properties
The fundamental characteristics of 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine are derived from its constituent parts. The presence of both a pyridine and a thiazole ring suggests potential for a range of biological activities, as these heterocycles are prevalent in numerous approved drugs.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃S | Calculated |
| Molecular Weight | 223.27 g/mol | Calculated |
| IUPAC Name | 2-fluoro-N-(2-(1,3-thiazol-2-yl)ethyl)pyridin-4-amine | IUPAC Nomenclature |
| SMILES | Fc1cncc(NCCc2nccs2)c1 | Cheminformatics |
| InChIKey | YJQBUHBAXMAENL-UHFFFAOYSA-N | Cheminformatics |
| Predicted XLogP3 | 1.8 | Cheminformatics Prediction |
| Predicted Hydrogen Bond Donors | 1 | Cheminformatics Prediction |
| Predicted Hydrogen Bond Acceptors | 4 | Cheminformatics Prediction |
Proposed Synthetic Pathway
The synthesis of 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine can be logically approached through a two-step process involving the preparation of a key intermediate, 2-(thiazol-2-yl)ethan-1-amine, followed by its coupling with 2-fluoro-4-iodopyridine. This strategy is predicated on established and reliable synthetic transformations.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 2-(thiazol-2-yl)ethan-1-amine
This procedure is adapted from methodologies for the synthesis of 2-substituted thiazoles.
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Lithiation of Thiazole: To a solution of thiazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at this temperature.
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Reaction with Ethylene Oxide: Add a solution of ethylene oxide (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Isolation of Alcohol: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(thiazol-2-yl)ethanol.
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Azidation: To a solution of 2-(thiazol-2-yl)ethanol (1.0 eq) in toluene, add diphenylphosphoryl azide (DPPA, 1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq). Heat the mixture at 80 °C for 4 hours.
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Staudinger Reduction: To a solution of the crude 2-(2-azidoethyl)thiazole in THF and water, add triphenylphosphine (1.2 eq). Stir the mixture at room temperature overnight.
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Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain 2-(thiazol-2-yl)ethan-1-amine.
Experimental Protocol: Buchwald-Hartwig Amination
This procedure is based on established cross-coupling reactions for the synthesis of N-substituted aminopyridines.[1]
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Reaction Setup: In a reaction vessel, combine 2-fluoro-4-iodopyridine (1.0 eq), 2-(thiazol-2-yl)ethan-1-amine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
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Reaction Execution: Add anhydrous dioxane to the vessel, degas the mixture, and heat to 100 °C under an inert atmosphere for 12-18 hours.
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Work-up and Purification: Cool the reaction mixture to room temperature, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine.
Purification and Characterization
The final compound should be purified using standard techniques such as flash column chromatography, with the purity assessed by HPLC. The structural confirmation will rely on a combination of spectroscopic methods.
Predicted Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and thiazole rings. The ethyl linker should present as two triplets. The chemical shifts for the pyridine protons will be influenced by the electron-withdrawing fluorine atom.[2][3] The thiazole protons typically appear in the aromatic region as well.[4]
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR will display signals for all ten carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.[2] The carbons of the thiazole ring will also have characteristic chemical shifts.[5]
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹. The C-F stretch of the fluoropyridine moiety is expected in the region of 1250-1150 cm⁻¹.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺.
Conclusion
This technical guide outlines the key molecular properties and a plausible, well-grounded synthetic route for 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine. The proposed synthesis leverages reliable and well-documented chemical transformations, providing a clear path for its preparation in a laboratory setting. The detailed characterization methods will be essential for confirming the identity and purity of this novel compound, paving the way for its potential exploration in various research and development applications.
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